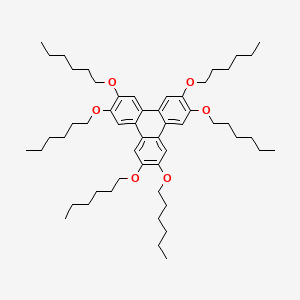

2,3,6,7,10,11-ヘキサキス(ヘキシルオキシ)トリフェニレン

説明

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene is a triphenylene-based liquid crystal molecule that has been the subject of various studies due to its interesting thermal and optical properties. It is a symmetrically substituted molecule that can form hybrid materials with other compounds, such as synthetic saponite, to enhance its properties through host-guest interactions . This molecule can also assemble into two-dimensional nanosheets and further stack into multilayered nanofibers, which is significant for the development of new materials with potential applications in electronics and photonics .

Synthesis Analysis

The synthesis of hexakis(hexyloxy)triphenylene derivatives has been explored in several studies. For instance, a hybrid material combining hexakis(hexyloxy)triphenylene with synthetic saponite was prepared using a cationic surfactant, which resulted in improved thermal and optical properties . Another study reported the synthesis of triphenylene-hexa(3,5-dialkoxy)benzoates, which involved a DCC coupling reaction to attach benzoic acid derivatives to the hexahydroxytriphenylene core . Additionally, process improvements have been made in the synthesis of hexamethoxy-triphenylene, a related compound, using iron(III) chloride as a catalyst, which could provide insights into the synthesis of hexakis(hexyloxy)triphenylene .

Molecular Structure Analysis

The molecular structure of hexakis(hexyloxy)triphenylene has been analyzed through various imaging techniques and diffraction studies, revealing its ability to form single molecular thick nanosheets . The molecule's structure allows it to participate in the formation of three-dimensional networks when combined with silver(I) salts, resulting in functional materials with distinct channel-like domains and strong fluorescence properties .

Chemical Reactions Analysis

Hexakis(hexyloxy)triphenylene can undergo chemical reactions to form various derivatives with different peripheral substitutions, which can significantly alter its mesomorphic properties . The molecule can also interact with other compounds to form hybrids, as seen in the reaction with synthetic saponite, which affects its phase transition temperatures and optical characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexakis(hexyloxy)triphenylene are influenced by its molecular structure and the substituents attached to it. The molecule exhibits wide mesomorphic temperature ranges, which can be further enhanced by the formation of complementary polytopic interaction (CPI) compounds . Its photophysical properties have been studied in comparison with other triphenylene derivatives, showing that different substituents can impact the absorption and emission spectra as well as the rate constants for radiative and non-radiative processes . The molecule's ability to form ordered columnar mesophases with extensive lateral order has also been documented .

科学的研究の応用

電子および光電子用途

HAT6は、比較的低いバンドギャップエネルギー(Eg = 2.53 eV)を有するため、電子および光電子デバイスでの使用に適しています。 その分子構造により、基板に平行に位置する超分子的に秩序立った柱状スタックを持つ自己組織化長繊維構造が可能になります .

液晶誘起

この化合物は、そうでなければメソゲン性エステルではない物質に液晶挙動を誘起するために使用できます。 これは、HAT6に見られるトリフェニレン誘導体のユニークな特性によるものです .

光物理的特性研究

HAT6の光物理的特性は、吸収、蛍光、およびリン光分光法によって調べられています。 これらの研究は、さまざまな照明条件下でのこの化合物の挙動を理解するために不可欠であり、センサーやディスプレイ技術への応用につながる可能性があります .

電気有機合成

HAT6は、カテコールケタールの陽極処理とそれに続く酸性加水分解によって合成できます。 この方法は、実行が簡単で、他の化学的または電気化学的プロセスよりも優れていることで知られています .

ディスクティック液晶材料

新しいディスクティック液晶半導体材料として、HAT6は、秩序立った柱状スタックを持つ長繊維構造を作成するために有益な自己組織化特性を示します .

溶解性向上

2,3,6,7,10,11-位にトリフェニレンコアに対称的に分布する6つのn-ヘキシルオキシ側鎖は、有機溶媒への溶解性を促進します。 これは、トリフェニレンコアの電子密度を高め、さまざまな化学プロセスに不可欠です .

作用機序

Target of Action

The primary target of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene is the electron transport layer in organic electronic devices . The compound has a hexagonal fused triphenylene core structure, with six n-hexyloxy side chains symmetrically distributed onto the triphenylene core . These side chains enhance the electron density of the triphenylene core, making it an effective electron transporter .

Mode of Action

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene interacts with its targets through π–π interactions . The compound’s hexagonal fused triphenylene core structure and its six n-hexyloxy side chains contribute to these interactions . The side chains promote solubility in organic solvents and enhance the electron density of the triphenylene core , facilitating the compound’s interaction with its targets.

Biochemical Pathways

The action of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene affects the electron transport pathway in organic electronic devices . By enhancing the electron density of the triphenylene core, the compound facilitates the movement of electrons through the device . This results in improved device performance.

Result of Action

The action of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene results in enhanced electron transport in organic electronic devices . This can lead to improved device performance, including increased efficiency and stability .

Action Environment

The action of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene can be influenced by environmental factors. For example, the compound has been shown to promote ambient and thermal stability in perovskite solar cells . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of other materials in the device.

将来の方向性

HAT6 has been employed as a transparent hole transport material for perovskite solar cells to promote ambient and thermal stability . These perovskite solar cell devices retained 93% of the initial efficiency for 690 hours and 92% after 1200 hours under ambient conditions . This suggests that HAT6 and similar compounds could play a significant role in the future of solar energy technology.

特性

IUPAC Name |

2,3,6,7,10,11-hexahexoxytriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84O6/c1-7-13-19-25-31-55-49-37-43-44(38-50(49)56-32-26-20-14-8-2)46-40-52(58-34-28-22-16-10-4)54(60-36-30-24-18-12-6)42-48(46)47-41-53(59-35-29-23-17-11-5)51(39-45(43)47)57-33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYCPYUKCAKHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449060 | |

| Record name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

829.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70351-86-9 | |

| Record name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)